2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with a benzenesulfonyl group at position 3 and methyl groups at positions 4 and 4.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-9-8-10-16(2)21(15)24-20(26)14-25-18(4)13-17(3)22(23(25)27)30(28,29)19-11-6-5-7-12-19/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWNXHHHMQJTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the dihydropyridinyl core. This is followed by the introduction of the benzenesulfonyl and dimethylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Overview
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule with significant potential in various scientific fields. Its unique structural features make it a candidate for applications in chemistry , biology , and pharmaceutical sciences .
Chemistry
- Synthesis of Complex Molecules : This compound can serve as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.
- Catalysis : The compound may act as a catalyst or catalyst precursor in organic reactions due to its diverse functional groups.
Biology
- Pharmacological Studies : The biological activity of this compound makes it a candidate for drug discovery. It can be investigated for its effects on various biological systems, including enzyme inhibition and receptor modulation.
- Toxicology : Studies can be conducted to evaluate the safety profile of the compound, assessing its toxicity and biocompatibility.
Pharmaceutical Applications
- Drug Development : Given its structural characteristics, the compound could be explored for potential therapeutic applications in treating diseases such as cancer or bacterial infections.
- Bioavailability Enhancement : The dimethylphenylacetamide moiety may improve the compound's solubility and absorption, making it suitable for formulation in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with the target molecule, enabling inferences about its physicochemical and biological behavior.
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)
- Key Features: Contains a benzodiazepinone core fused with a pyrimidopyrimidine ring. Acetamide side chain linked to a substituted phenyl group.
- Both compounds include methyl-substituted aromatic systems, but 11p’s pyridin-3-ylamino group introduces hydrogen-bonding capability absent in the target molecule .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Key Features: Dihydrobenzodioxin ring system with a methoxypyridinamine substituent. Dimethylamino group enhances solubility.
- Comparison: The target compound’s benzenesulfonyl group may reduce solubility compared to the dimethylamino group in this analog. Both molecules include heterocyclic cores, but the dihydrobenzodioxin lacks the sulfonyl electrophilic center, which could influence reactivity .
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Key Features: Stereochemically complex peptide-like structure with a tetrahydropyrimidinone ring. 2,6-Dimethylphenoxy acetamide side chain.
- Comparison: The target molecule’s dihydropyridinone ring is smaller and less conformationally flexible than the tetrahydropyrimidinone in this compound. Both include 2,6-dimethylphenyl groups, but the acetamide linkage differs (phenoxy vs.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Pharmacological Potential: The target compound’s benzenesulfonyl group may enhance metabolic stability compared to analogs with ester or amine groups .
- Synthesis Challenges : Steric hindrance from the 2,6-dimethylphenyl group could complicate synthetic routes relative to less-substituted analogs.
- Data Gaps: No direct bioactivity or pharmacokinetic data were found for the target molecule; comparisons are inferred from structural analogs.
Biological Activity
Overview
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule with a unique structure that combines a benzenesulfonyl group with a pyridinic and acetamide moiety. This structure suggests potential biological activities, making it a subject of interest in pharmacological research.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets in biological systems. The benzenesulfonyl group may modulate enzyme activity or receptor interactions, while the pyridine ring and dimethylphenylacetamide moiety could influence its pharmacodynamics.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .
Anticancer Potential
Several studies have explored the anticancer potential of compounds with similar structural features. For example, compounds containing the 4,6-dimethylpyridine framework have demonstrated inhibitory effects on cancer cell proliferation in vitro. The specific activity against different cancer cell lines remains to be thoroughly investigated for this particular compound .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of related pyridine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 50 μg/mL, indicating potent activity .
- Anticancer Activity : In vitro studies on similar compounds have revealed varying degrees of cytotoxicity across different cancer cell lines. For instance, compounds were tested against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, with some exhibiting significant growth inhibition .
Comparative Analysis
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Pending further study | Pending further study |
| 4,6-Dimethylpyridine Derivative A | Similar to above | MIC: 50 μg/mL | IC50: 6.46 μM against SK-Hep-1 |
| 4,6-Dimethylpyridine Derivative B | Similar to above | Notable effects on Gram-positive bacteria | IC50: 5.84 μM against gastric cancer |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound using statistical experimental design?
The synthesis of complex acetamide derivatives often requires iterative optimization of reaction parameters (e.g., temperature, solvent, catalyst loading). Statistical methods like factorial design or response surface methodology can systematically identify critical variables affecting yield and purity . For example, fractional factorial designs reduce the number of trials while resolving interactions between parameters like benzenesulfonyl group activation and dihydropyridinone ring stability. Post-synthesis purification strategies (e.g., crystallization in ethanol/water mixtures) should be validated via HPLC to ensure ≥95% purity .
Q. Which analytical techniques are most suitable for characterizing structural and functional group integrity?
- NMR spectroscopy : Confirm regioselectivity of benzenesulfonyl substitution at the pyridinone C3 position via - and -NMR chemical shifts (e.g., sulfonyl group deshielding effects at δ ~7.5–8.0 ppm in -NMR) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns to distinguish between isomeric byproducts.
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the dihydropyridinone ring conformation .
Q. How can researchers screen for potential biological activity in this compound?
Initial screens should focus on target-agnostic assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays at 10–100 µM concentrations) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
- Solubility profiling : Use DMSO/PBS mixtures to assess bioavailability thresholds (<10 µM solubility may limit in vivo applications) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for modifying the benzenesulfonyl or acetamide moieties?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for sulfonylation or amide bond formation. Reaction path sampling (e.g., Nudged Elastic Band method) identifies energy barriers for byproduct formation, guiding experimental suppression of intermediates like sulfonic acid derivatives . Coupling with molecular dynamics (MD) simulations predicts solvent effects on regioselectivity .
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
Discrepancies in IC values across studies may arise from:
- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity.
- Metabolic instability : Conduct liver microsome assays to quantify CYP450-mediated degradation .
- Aggregation artifacts : Perform dynamic light scattering (DLS) to detect nanoaggregates at >10 µM concentrations .
Q. What advanced methodologies enable structure-activity relationship (SAR) studies on the dihydropyridinone core?
- Fragment-based drug design : Replace the 4,6-dimethyl groups with halogenated or heteroaromatic substituents and correlate logP changes with membrane permeability .
- Free-energy perturbation (FEP) : Compute binding affinity differences for analogs with modified sulfonyl groups (e.g., toggling benzene to pyridine sulfonamides) .
Data Contradiction Analysis
Q. Why do different synthetic routes yield variable stereochemical outcomes for the dihydropyridinone ring?
- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable chair conformations, while low temperatures trap boat conformers .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, altering ring puckering . Validate via variable-temperature NMR and X-ray diffraction .
Q. How can researchers address discrepancies in reported solubility and stability profiles?
- Standardize protocols : Use USP buffers (pH 1.2–7.4) for solubility measurements under nitrogen to prevent oxidation .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS (e.g., hydrolysis of the acetamide group) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
